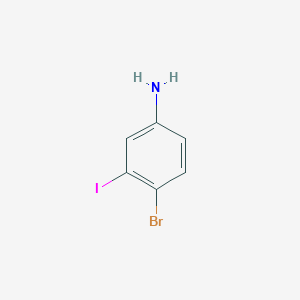

4-Bromo-3-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDUNPPIEVYUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561529 | |

| Record name | 4-Bromo-3-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63037-64-9 | |

| Record name | 4-Bromo-3-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-iodoaniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-3-iodoaniline (CAS No: 63037-64-9), a key halogenated intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, synthesis, reactivity, and critical applications, with a focus on providing actionable insights and robust, validated protocols.

Introduction: The Strategic Importance of Halogenated Anilines

Substituted anilines are foundational building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of multiple halogen atoms on the aniline ring, as seen in this compound, creates a molecule with distinct and highly valuable reactivity profiles. The differential reactivity of the bromine and iodine substituents, coupled with the directing effects of the amino group, allows for selective, stepwise functionalization. This makes this compound an indispensable intermediate for constructing complex molecular architectures and a versatile scaffold in the synthesis of novel active pharmaceutical ingredients (APIs).[1][2] Its utility is particularly pronounced in cross-coupling reactions where the iodo- and bromo- groups can be sequentially addressed to build molecular complexity.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The amino group is a powerful ortho-, para- director, while the halogens provide two distinct handles for synthetic transformations, most notably metal-catalyzed cross-coupling reactions.

Chemical Structure

The structure of this compound is presented below.

Sources

4-Bromo-3-iodoaniline CAS number 63037-64-9

An In-Depth Technical Guide to 4-Bromo-3-iodoaniline (CAS: 63037-64-9)

Executive Summary

This compound is a di-halogenated aromatic amine that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is primarily derived from the differential reactivity of its two halogen substituents—iodine and bromine—within a single molecular framework. This guide provides an in-depth analysis of its physicochemical properties, synthesis, characteristic reactivity, and applications, with a focus on leveraging its unique structure for selective chemical transformations. The protocols and mechanistic discussions herein are designed for researchers, chemists, and drug development professionals who require a functional understanding of this reagent for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 63037-64-9 | [1][2][3] |

| Molecular Formula | C₆H₅BrIN | [1][3] |

| Molecular Weight | 297.92 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Iodo-4-bromoaniline, (4-bromo-3-iodophenyl)amine | [1][3] |

| Appearance | Solid (form may vary by supplier) | [4] |

| Purity | Typically ≥97% | [2][4] |

Spectroscopic Characterization

While specific spectra should always be acquired for each batch, the expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum of a 1,3,4-trisubstituted aromatic ring like this compound will display a complex splitting pattern for the three aromatic protons, often referred to as an ABC spin system. The protons ortho to the amine group are expected to be the most upfield, with chemical shifts and coupling constants influenced by the electronic effects of the adjacent halogen atoms.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts determined by the combined inductive and resonance effects of the amine, bromo, and iodo substituents.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak (M⁺) would be expected around m/z 297 and 299.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for the aromatic ring (~3000-3100 cm⁻¹). Aromatic C=C bending vibrations will appear in the 1400-1600 cm⁻¹ region.

Synthesis and Purification

The synthesis of this compound typically starts from a more readily available precursor, 4-bromoaniline. The key transformation is the regioselective introduction of an iodine atom onto the aromatic ring.

Synthetic Strategy: Electrophilic Iodination

The amino group of 4-bromoaniline is a powerful ortho-, para-directing group. Since the para-position is already occupied by a bromine atom, electrophilic substitution is directed to the ortho positions (C2 and C6). Direct iodination can be achieved using an electrophilic iodine source. Controlling the reaction conditions is crucial to prevent the formation of di-iodinated byproducts.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Iodination of 4-Bromoaniline

This protocol is a representative example based on established methods for aniline iodination and should be adapted and optimized.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise to the solution at room temperature. The use of NIS is often preferred over I₂/oxidant systems as it offers milder conditions and easier handling.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine/NIS. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired this compound isomer from other products.

Chemical Reactivity: The Power of Orthogonal Halogens

The synthetic value of this compound lies in the differential reactivity of the C-I and C-Br bonds. The Carbon-Iodine bond is significantly weaker and more polarized than the Carbon-Bromine bond. This distinction allows for highly selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Causality of Selectivity: The rate-determining step in many Pd-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to its lower bond dissociation energy, the C-I bond undergoes oxidative addition at a much faster rate and under milder conditions than the C-Br bond. This provides a robust synthetic handle to modify the C3 position while leaving the C4 position untouched for a subsequent, more forcing reaction.

Caption: Selective sequential cross-coupling enabled by differential halogen reactivity.

Key Transformations

-

Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting the C-I position with a boronic acid or ester, leaving the C-Br bond available for a second coupling reaction.

-

Sonogashira Coupling: Facilitates the selective formation of a C-C triple bond at the C-I position by coupling with a terminal alkyne.[5] This is a cornerstone reaction for building rigid molecular scaffolds.

-

Buchwald-Hartwig Amination: Allows for the selective introduction of a new C-N bond at the C-I position, reacting with a primary or secondary amine.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

-

Inert Atmosphere: To a dry Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as toluene/water or dioxane/water.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material and the appearance of the mono-coupled product.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 4-bromo-3-(aryl)aniline intermediate.

Applications in Drug Discovery and Materials Science

The ability to introduce two different substituents in a defined, regioselective manner makes this compound a valuable precursor for complex molecules.

-

Pharmaceuticals: Halogenated anilines are common motifs in active pharmaceutical ingredients (APIs).[6] This specific building block can be used to synthesize kinase inhibitors, antivirals, and other therapeutic agents where precise positioning of different functional groups on an aromatic core is critical for biological activity.[7][8] The iodine and bromine atoms themselves can also serve as bioisosteres or participate in halogen bonding.

-

Agrochemicals: It is a building block in the synthesis of specialized herbicides and fungicides where the substitution pattern dictates the compound's efficacy and selectivity.[6]

-

Organic Electronics: The core structure can be elaborated into conjugated molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic properties via substitution is essential.

-

Heterocyclic Chemistry: It is a precursor for complex heterocyclic systems, such as substituted indoles or quinolines, which are prevalent in medicinal chemistry.[9]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Precautionary Statements:

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[10]

Conclusion

This compound is more than a simple dihalogenated intermediate; it is a sophisticated tool for controlled, regioselective synthesis. Its value is rooted in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature provides chemists with a reliable platform for sequential cross-coupling reactions, enabling the efficient construction of complex, highly substituted aromatic compounds for a wide range of applications, from life-saving pharmaceuticals to advanced functional materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. [Link]

-

Schmidt, T., et al. (2016). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 12, 2138-2146. [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]

-

4 Iodoaniline Builds the Heart of Pharma Molecules. [Link]

-

SpectraBase. 4-Bromoaniline. [Link]

-

ResearchGate. Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

-

ResearchGate. Reaction mechanism for the iodination of free-anilines using the PIDA/NH4I system. [Link]

-

PrepChem.com. Preparation of 4-iodoaniline. [Link]

Sources

- 1. This compound | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-4-iodoaniline | 860435-38-7 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

- 8. calibrechem.com [calibrechem.com]

- 9. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of 4-Bromo-3-iodoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-iodoaniline (CAS No. 63037-64-9) is a di-halogenated aromatic amine that serves as a critical and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom on the aniline core, provides orthogonal reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular scaffolds. This guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for its characterization, and discusses its safety and handling considerations. The objective is to equip researchers and drug development professionals with the foundational data necessary for its effective use in laboratory and process development settings.

Chemical Identity and Core Properties

This compound is identified by its unique molecular structure and is registered under CAS Number 63037-64-9.[1][2] The foundational physicochemical properties are summarized below. These values are critical for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 63037-64-9 | Aceschem[2], PubChem[1] |

| Molecular Formula | C₆H₅BrIN | PubChem[1] |

| Molecular Weight | 297.92 g/mol | PubChem[1], Aceschem[2] |

| Monoisotopic Mass | 296.86501 Da | PubChem[1], Guidechem[3] |

| Canonical SMILES | C1=CC(=C(C=C1N)I)Br | PubChem[1] |

| InChIKey | TXDUNPPIEVYUJH-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (powder/crystalline form typical) | Inferred |

| Purity (Typical) | ≥97% | Aceschem[2] |

Detailed Physicochemical Characterization

A thorough understanding of a compound's physical properties is paramount for its application in synthesis. These properties dictate storage conditions, solvent selection, purification strategies, and the analytical techniques required for quality control.

Crystalline Form and Thermal Properties

While specific experimental data for the melting and boiling points of this compound are not widely published in peer-reviewed literature, data for its isomers provide valuable context. For instance, the closely related isomer 4-Bromo-2-iodoaniline (CAS 66416-72-6) is a solid with a documented melting point range of 69-72 °C.[4][5][6][7] Another isomer, 3-Bromo-4-iodoaniline (CAS 860435-38-7), has a predicted boiling point of 323.7±27.0 °C.[8]

The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad or depressed range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions.

Solubility Profile

The solubility of this compound is dictated by its molecular structure: a largely non-polar benzene ring functionalized with an amino group and two large, lipophilic halogen atoms.

-

Aqueous Solubility : Expected to be low due to the hydrophobic nature of the brominated and iodinated phenyl ring.

-

Organic Solvent Solubility : Expected to be soluble in common organic solvents such as ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., DMSO, DMF).

-

Acidic Solubility : The presence of the basic amino (-NH₂) group allows for protonation in acidic solutions (e.g., aqueous HCl), forming an ammonium salt. This salt is ionic and therefore expected to be soluble in water.[9] This property is highly useful for purification, as it allows for extraction from an organic phase into an acidic aqueous phase.

This differential solubility is the cornerstone of classical purification techniques like acid-base extraction.

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The aromatic region would display signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the amino, bromo, and iodo substituents. The amino group protons would typically appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The carbons directly bonded to the halogens and the nitrogen atom would have characteristic chemical shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and characteristic C-H and C=C stretching and bending frequencies for the aromatic ring.

-

MS (Mass Spectrometry) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

Experimental Protocols for Characterization

To ensure the identity, purity, and quality of this compound, a series of standardized analytical tests must be performed. The following protocols represent self-validating systems for material verification.

Workflow for Incoming Material Qualification

The following diagram outlines a logical workflow for the qualification of a new batch of this compound, ensuring its suitability for use in sensitive synthetic applications.

Caption: Workflow for quality control and validation of this compound.

Melting Point Determination via DSC

-

Principle : This method measures the heat flow required to raise the temperature of a sample compared to a reference, allowing for precise determination of the melting onset and peak.

-

Methodology :

-

Calibrate the DSC instrument using a certified indium standard.

-

Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Crimp the pan to ensure a good seal. An empty, crimped pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow versus temperature to obtain the melting endotherm. The onset of the peak is typically reported as the melting point.

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Principle : This chromatographic technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the relative area of the main peak.

-

Methodology :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a dilution of the stock solution (e.g., 0.01 mg/mL) for analysis.

-

Equilibrate a C18 reverse-phase HPLC column with a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).

-

Inject a defined volume (e.g., 10 µL) of the sample solution.

-

Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

-

Safety, Handling, and Storage

As a halogenated aniline, this compound requires careful handling. The safety profile is inferred from data on similar compounds and general chemical safety principles. The GHS classification for this compound indicates it is toxic if swallowed and harmful in contact with skin or if inhaled.[1]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[13]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Protect from light, as many anilines are light-sensitive.[14]

-

Incompatibilities : Keep away from strong oxidizing agents and strong acids.[6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Relationship between Properties and Handling Procedures

Caption: Correlation between physical properties and required safety protocols.

Applications in Research and Development

The utility of this compound in drug development stems from the differential reactivity of the C-Br and C-I bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Br bond. This allows for sequential, site-selective functionalization. A synthetic chemist can first perform a reaction at the iodine-bearing position, then subsequently modify the bromine-bearing position under different reaction conditions. This strategic approach is invaluable for building molecular complexity and is a key reason why compounds like this are sought after as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4]

Conclusion

This compound is a specialized chemical intermediate with a distinct set of physical properties that are crucial for its effective application. Its identity is confirmed by its molecular weight of 297.92 g/mol and CAS number 63037-64-9.[1][2] While detailed experimental data on its thermal properties are sparse, its solubility profile and predicted spectroscopic characteristics provide a solid foundation for its use in synthesis. The protocols outlined in this guide offer a robust framework for the quality control and safe handling of this compound, empowering researchers to leverage its unique reactivity in the pursuit of novel therapeutics and other advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14548337, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11977104, 4-Bromo-3-iodoanisole. Retrieved from [Link]

-

Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]

-

Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Bromoaniline. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 4-Bromoaniline - SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20543543, 3-Bromo-4-iodoaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]

-

ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [Link]

Sources

- 1. This compound | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 8. 3-BROMO-4-IODOANILINE | 860435-38-7 [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. technopharmchem.com [technopharmchem.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-Bromo-3-iodoaniline: A Core Component for Advanced Synthesis

This guide provides an in-depth technical overview of 4-Bromo-3-iodoaniline, a key intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. We will explore its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its strategic use in complex molecular engineering.

Core Molecular and Physical Properties

This compound, with the CAS Number 63037-64-9, is a di-halogenated aromatic amine. The strategic placement of a bromine atom at the 4-position and an iodine atom at the 3-position relative to the amino group on the benzene ring imparts unique reactivity and makes it a valuable synthon in organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrIN | PubChem[1] |

| Molecular Weight | 297.92 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 63037-64-9 | PubChem[1] |

| Predicted Melting Point | 198 °C | ChemicalBook |

| Predicted Boiling Point | 323.7±27.0 °C | ChemicalBook |

| Predicted Density | 2.292±0.06 g/cm³ | ChemicalBook |

| Appearance | Solid (predicted) | - |

It is important to note that some physical properties, such as the melting and boiling points, are predicted values and should be confirmed experimentally.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step process, typically starting from a more readily available aniline derivative. A plausible and efficient synthetic route involves the protection of the amino group, followed by sequential halogenation. The choice of protecting group and halogenating agents is critical to ensure regioselectivity and high yields.

A common strategy for the synthesis of halogenated anilines begins with the protection of the highly reactive amino group to prevent side reactions during electrophilic aromatic substitution. Acetylation is a frequently employed method. The subsequent introduction of the halogen atoms is then carried out in a specific order to direct the substitution to the desired positions.

Proposed Synthetic Protocol

This protocol is based on established methods for the halogenation of aromatic amines.

Step 1: Protection of p-Bromoaniline

-

In a well-ventilated fume hood, dissolve p-bromoaniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring the solution at room temperature.

-

Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the N-(4-bromophenyl)acetamide.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Iodination of N-(4-bromophenyl)acetamide

-

To a solution of N-(4-bromophenyl)acetamide in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

-

The reaction is typically carried out at room temperature and monitored by TLC. The electron-donating nature of the acetamido group directs the iodination to the ortho position.

-

Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.

-

The product, N-(4-bromo-3-iodophenyl)acetamide, is then extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

Step 3: Deprotection to Yield this compound

-

The N-(4-bromo-3-iodophenyl)acetamide is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid will cleave the amide bond.

-

After the reaction is complete, the solution is neutralized to precipitate the free amine.

-

The crude this compound is then filtered, washed with water, and can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The presence of two different halogen atoms and an amino group makes this compound a versatile building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the selective introduction of a substituent at the 3-position while leaving the bromine atom intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can achieve selective coupling at the iodine position. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst will yield a 3-aryl-4-bromoaniline derivative.

Caption: Selective Suzuki-Miyaura coupling at the 3-position.

The amino group in 4-bromoaniline can influence the reactivity in Suzuki reactions, with electron-donating groups sometimes leading to slower reaction rates compared to electron-withdrawing groups.[2]

Reactions of the Amino Group

The amino group can undergo a variety of transformations, including diazotization followed by Sandmeyer reactions to introduce a range of functional groups. It can also be acylated, alkylated, or used as a directing group in further aromatic substitutions.

Applications in Research and Drug Development

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex, poly-substituted aromatic compounds.

-

Scaffold for Medicinal Chemistry: The ability to selectively functionalize the molecule at three different positions (the amino group, the iodine, and the bromine) allows for the creation of diverse libraries of compounds for drug discovery. For example, the related compound 4-Bromo-2-iodoaniline is used in the preparation of quinolone derivatives and 2,3,5-trisubstituted indoles.[4]

-

Intermediate for Complex Target Synthesis: The sequential and selective nature of the cross-coupling reactions enables the construction of intricate molecular architectures found in many biologically active molecules and advanced materials.

-

Probe for Structure-Activity Relationship (SAR) Studies: The ability to introduce different substituents at specific positions allows for a systematic exploration of how molecular changes affect biological activity.

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention. Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly versatile and valuable building block for advanced organic synthesis. Its unique pattern of halogenation provides a platform for selective and sequential functionalization, making it an important tool for the synthesis of complex molecules in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity and proper handling are essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

-

Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]

Sources

synthesis of 4-Bromo-3-iodoaniline from 4-bromoaniline

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-iodoaniline from 4-bromoaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key halogenated intermediate in the development of advanced pharmaceuticals and functional materials. Starting from the commercially available 4-bromoaniline, this document elucidates the underlying principles of electrophilic aromatic substitution, details a robust experimental protocol, and outlines critical safety and characterization procedures. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. This guide is intended for an audience of researchers, medicinal chemists, and process development professionals who require a reliable and well-documented synthetic route to this valuable compound.

Introduction and Strategic Overview

This compound is a disubstituted aniline derivative featuring two distinct halogen atoms, bromine and iodine. This structural motif makes it an exceptionally versatile building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of diverse molecular fragments.[1] Its applications are prominent in the synthesis of complex heterocyclic systems and pharmacologically active molecules.

The synthesis from 4-bromoaniline is achieved via a direct electrophilic iodination. The core challenge lies in controlling the regioselectivity of the reaction to exclusively yield the desired 3-iodo isomer.

Mechanistic Rationale and Regioselectivity

The transformation hinges on the principles of electrophilic aromatic substitution on a substituted benzene ring. The electronic properties of the substituents on the 4-bromoaniline starting material dictate the position of the incoming electrophile (an iodonium ion source).

-

Amino Group (-NH₂): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +R (resonance) and -I (inductive) effects, with the resonance effect being dominant.

-

Bromo Group (-Br): This is a deactivating group (due to its -I effect) but is also an ortho, para-director (due to its +R effect).

In 4-bromoaniline, the para position relative to the amino group is blocked by the bromine atom. Therefore, substitution is directed to the two ortho positions (C3 and C5). The strong activating nature of the amino group is the dominant directing influence. The iodination will occur at the C3 position, which is ortho to the activating amino group and meta to the deactivating bromo group. This regiochemical outcome is a classic example of the interplay between activating and directing groups in aromatic chemistry.[2][3]

Reaction Scheme and Workflow

The overall transformation and experimental sequence are summarized below.

Reaction Scheme

Caption: Overall reaction for the iodination of 4-bromoaniline.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of activated aromatic systems, prioritizing safety, efficiency, and purity.[4]

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Purity |

| 4-Bromoaniline | 106-40-1 | 172.02 | Solid | ≥98% |

| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | Solid | ≥98% |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Liquid | Anhydrous |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | Liquid | ACS Grade |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Solid | ACS Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Solid | Anhydrous |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Liquid | N/A |

Equipment

-

Round-bottom flask (appropriate size for the intended scale)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq.) in anhydrous acetonitrile (approx. 5-10 mL per gram of aniline).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition of the electrophile helps to control the reaction exotherm and minimize the formation of potential di-iodinated byproducts.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes. Causality Note: Sodium thiosulfate is a reducing agent that neutralizes any unreacted NIS and elemental iodine, preventing their interference in the work-up.

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with deionized water and then with a saturated brine solution. Causality Note: The water wash removes water-soluble byproducts (like succinimide), and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Quantitative Data Summary

| Parameter | Value |

| Molar Ratio (Aniline:NIS) | 1 : 1.05 |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

-

Physical Properties: The product is expected to be a solid at room temperature.[5][6]

-

Molecular Formula: C₆H₅BrIN[5]

-

Molecular Weight: 297.92 g/mol [5]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns confirming the 1,2,4-substitution pattern.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one bromine atom.

-

Infrared (IR) Spectroscopy: Key stretches to observe include the N-H stretches of the primary amine (typically two bands around 3300-3500 cm⁻¹) and C-H/C=C stretches of the aromatic ring.[7]

Safety and Environmental Health

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risk.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Ventilation: All steps of this procedure must be performed in a properly functioning chemical fume hood to avoid inhalation of volatile solvents and toxic reagents.[8][9]

-

Reagent Hazards:

-

4-Bromoaniline: Toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[10]

-

N-Iodosuccinimide (NIS): Causes skin and serious eye irritation.

-

This compound: Classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5]

-

-

Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Conclusion

The is a straightforward yet powerful example of regioselective electrophilic aromatic substitution. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the desired product can be obtained in high yield and purity. This guide provides a validated and scientifically grounded protocol that should serve as a reliable starting point for researchers in the fields of organic synthesis and drug discovery.

References

-

Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the iodination of free‐anilines using the PIDA/NH4I system. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from [Link]

-

ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

-

YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Harrick. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of p-Bromoaniline. Retrieved from [Link]

Sources

- 1. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 3. nbinno.com [nbinno.com]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. This compound | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]

- 7. harricksci.com [harricksci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Electrophilic Iodination of 4-Bromoaniline

This guide provides a comprehensive technical overview of the electrophilic iodination of 4-bromoaniline, a critical transformation for synthesizing valuable chemical intermediates. Designed for researchers, chemists, and drug development professionals, this document delves into the underlying mechanistic principles, compares key iodinating agents, and offers a detailed, field-proven experimental protocol.

Strategic Importance: The Value of 4-Bromo-2-iodoaniline

Halogenated anilines are foundational building blocks in modern organic synthesis. The target molecule of this guide, 4-bromo-2-iodoaniline (CAS: 66416-72-6), is a highly versatile intermediate, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in the differential reactivity of its three key functional sites: the amino group and the two distinct halogen atoms (bromine and iodine). This unique arrangement allows for sequential, site-selective modifications, such as cross-coupling reactions, diazotization, and nucleophilic substitutions, enabling the construction of complex molecular frameworks essential for active pharmaceutical ingredients (APIs) and other high-value compounds.[1][2][3][4]

Mechanistic Underpinnings: Electrophilic Aromatic Substitution

The iodination of 4-bromoaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

-

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate sigma complex.

-

Bromo Group (-Br): A deactivating group (due to its inductive effect) that also directs to the ortho and para positions.

In the case of 4-bromoaniline, the para position is blocked by the bromine atom. The potent activating effect of the amino group overwhelmingly directs the incoming electrophilic iodine (I⁺) to one of the vacant ortho positions, leading to the formation of 4-bromo-2-iodoaniline.

Caption: The electrophilic aromatic substitution mechanism for the iodination of 4-bromoaniline.

A Comparative Analysis of Iodinating Agents

The choice of iodinating agent is critical and depends on substrate reactivity, desired selectivity, and safety considerations. While molecular iodine (I₂) itself is generally unreactive toward aromatic rings without an activating catalyst or oxidizing agent[6][7], several more potent reagents are commonly employed. The two most relevant for this transformation are Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS).

| Feature | Iodine Monochloride (ICl) | N-Iodosuccinimide (NIS) |

| Reactivity | Highly reactive, potent source of I⁺.[5][8] | Milder and more selective.[9][10] Often requires an acid catalyst for less reactive substrates.[11] |

| Selectivity | Can lead to over-iodination or side reactions due to high reactivity.[10] | High regioselectivity, minimizing by-products.[10][12] |

| Reaction Conditions | Can be exothermic, may require strict temperature control.[10] | Typically proceeds under mild conditions, often at room temperature.[12] |

| Functional Group Tolerance | Less tolerant; can react with sensitive functional groups.[10] | Excellent tolerance for a wide range of functional groups.[10][12] |

| Handling & Safety | Corrosive, toxic, and reacts with water to produce corrosive fumes.[13][14][15] Requires stringent handling precautions. | Stable, crystalline solid. Less hazardous and easier to handle than ICl.[12] |

| By-products | Produces HCl, which can complicate work-up and purification.[10] | Produces succinimide, which is water-soluble and easily removed.[10] |

Field-Proven Experimental Protocol: Synthesis of 4-Bromo-2-iodoaniline using NIS

This protocol is designed as a self-validating system, incorporating in-process monitoring to ensure reaction completion and a straightforward work-up to isolate the target compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M. Eq. | Amount |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | (e.g., 5.00 g) |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 225.00 | 1.05 | (e.g., 6.89 g) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | (e.g., 100 mL) |

| 10% aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | - | (as needed) |

| Brine | NaCl(aq) | - | - | (as needed) |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | (as needed) |

| Ethyl Acetate / Hexane | - | - | - | (for chromatography) |

Step-by-Step Methodology

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq.). Dissolve the substrate in dichloromethane (DCM).

-

Reagent Addition: In a single portion, add N-Iodosuccinimide (1.05 eq.) to the solution at room temperature. Causality Note: A slight excess of NIS ensures complete consumption of the starting material. DCM is a common solvent due to its inertness and ability to dissolve both the substrate and reagent.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. A typical eluent system is 20% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting aniline. Trustworthiness Note: TLC is a critical step to prevent over-reaction or unnecessary heating and to confirm the consumption of the starting material before proceeding to work-up.

-

Quenching: Upon completion (typically 1-3 hours), pour the reaction mixture into a separatory funnel containing 100 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and shake. The color of any residual iodine will disappear. Causality Note: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and removes elemental iodine, simplifying purification.

-

Extraction & Wash: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The water wash removes water-soluble by-products like succinimide, and the brine wash helps to break up emulsions and begin the drying process.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-bromo-2-iodoaniline as a solid.

-

Characterization: The purified product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The expected melting point is in the range of 69-72°C.[1]

Caption: A streamlined experimental workflow for the synthesis of 4-bromo-2-iodoaniline.

Controlling Selectivity: Mono- vs. Di-iodination

While the protocol above is optimized for mono-iodination, the formation of 4-bromo-2,6-diiodoaniline is a potential outcome, especially if excess iodinating agent is used or reaction times are prolonged. To selectively synthesize the di-iodinated product, the stoichiometry of the iodinating agent should be increased to at least 2.1 equivalents. Reaction conditions may also require slight heating to drive the reaction to completion.

Safety and Handling Precautions

Professional laboratory safety practices are mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[13][16]

-

Engineering Controls: All operations should be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors or reagent dust.[13][15]

-

Reagent-Specific Hazards:

-

Iodine Monochloride (if used): ICl is highly corrosive and toxic. It can cause severe skin burns and eye damage. It reacts with water or steam to produce toxic fumes.[13][14][17] Handle with extreme caution under an inert atmosphere if possible.

-

N-Iodosuccinimide (NIS): While safer than ICl, NIS is an irritant. Avoid inhalation of the powder and contact with skin and eyes.[12]

-

Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure through proper engineering controls.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

-

N-Iodosuccinimide (NIS) . Organic Chemistry Portal. [Link]

-

IODINE MONOCHLORIDE HAZARD SUMMARY . NJ.gov. [Link]

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid . ResearchGate. [Link]

-

Iodinating Reagents . ResearchGate. [Link]

-

SAFETY DATA SHEET: Iodine Monochloride . sial.co.jp. [Link]

-

Aromatic iodination can be carried out with a number of reagents, including iodine monochloride . Brainly. [Link]

-

Hydrocarbon iodination: Aromatic compound iodination overview and reactions . Chemia. [Link]

-

IODINE MONOCHLORIDE FOR SYNTHESIS . Loba Chemie. [Link]

-

Iodination - Common Conditions . Organic-Reaction.com. [Link]

-

Described procedures for iodination of anilines . ResearchGate. [Link]

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . Chemia. [Link]

-

Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide . Indian Journal of Chemistry. [Link]

-

Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media . ResearchGate. [Link]

-

Other Aromatic Substitutions . Chemistry LibreTexts. [Link]

-

Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene . JoVE. [Link]

-

Iodine monochloride . Wikipedia. [Link]

-

Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide . ACS Publications. [Link]

-

4-Bromo-2-iodoaniline, 97% . Scientific Laboratory Supplies. [Link]

-

Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. [Link]

-

p-IODOANILINE . Organic Syntheses Procedure. [Link]

- Process For The Iodination Of Aromatic Compounds.

-

Iodination of Aniline . Chemical Education Xchange. [Link]

-

Iodination of Aniline . University of Central Arkansas. [Link]

-

Electrophilic aromatic halogenation . Wikipedia. [Link]

-

Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis . protocols.io. [Link]

-

Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene . Master Organic Chemistry. [Link]

-

EAS: Iodination . YouTube. [Link]

-

4 bromoaniline : Organic Synthesis . YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 4-溴-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 8. Iodine monochloride - Wikipedia [en.wikipedia.org]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. calibrechem.com [calibrechem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nj.gov [nj.gov]

- 15. samratpharmachem.com [samratpharmachem.com]

- 16. lobachemie.com [lobachemie.com]

- 17. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 4-Bromo-3-iodoaniline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-3-iodoaniline, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document will delve into its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in drug discovery and development.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound [1]. This name clearly defines the substitution pattern on the aniline ring.

For practical laboratory and commercial purposes, a variety of synonyms are also in use. It is crucial for researchers to be familiar with these to ensure accurate identification of the compound from various suppliers and in literature.

Common Synonyms: [1]

-

3-Iodo-4-bromoaniline

-

Benzenamine, 4-bromo-3-iodo-

-

(4-Bromo-3-iodophenyl)amine

Chemical Identifiers:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrIN | PubChem[1] |

| Molecular Weight | 297.92 g/mol | PubChem[1] |

| Appearance | Typically a solid powder, may range in color from off-white to light brown. | General knowledge |

| Melting Point | Not consistently reported in readily available public data. | |

| Boiling Point | Not available, likely to decompose at higher temperatures. | |

| Solubility | Generally soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Sparingly soluble in water. | General chemical principles |

| XLogP3 | 2.6 | PubChem[1] |

Spectroscopic Data:

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the electrophilic iodination of 4-bromoaniline. The following protocol is a representative method that can be adapted and optimized based on laboratory conditions and available reagents. The core principle involves the activation of an iodine source to generate an electrophilic iodine species that will react with the electron-rich aniline ring.

Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Procedure

This protocol is based on general methods for the halogenation of anilines and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Bromoaniline

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Method:

-

Reaction Setup: To a solution of 4-bromoaniline (1.0 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask, add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature with stirring. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aniline.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Choice of Iodinating Agent: N-Iodosuccinimide is often preferred over molecular iodine as it is a milder and more selective iodinating agent, reducing the formation of di-iodinated byproducts.

-

Solvent Selection: Acetic acid can serve as both a solvent and a catalyst by protonating the aniline, which can influence the regioselectivity of the iodination. Dichloromethane is a good alternative for its inertness and ease of removal.

-

Aqueous Work-up: The washing steps are crucial for removing unreacted reagents, byproducts, and the acidic solvent, leading to a cleaner crude product for purification.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to the presence of three key functionalities: the amino group and two distinct halogen atoms (bromine and iodine). This unique arrangement allows for selective and sequential functionalization through various cross-coupling reactions.

Role as a Versatile Building Block

The bromine and iodine atoms on the aniline ring serve as orthogonal handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The differential reactivity of the C-I and C-Br bonds (the C-I bond is generally more reactive in palladium-catalyzed reactions) allows for selective, stepwise elaboration of the molecule.

Synthesis of Kinase Inhibitors

A significant application of substituted anilines, including this compound, is in the synthesis of kinase inhibitors. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are common cores in many approved and investigational kinase inhibitors for the treatment of cancer. The aniline moiety often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. The substituents on the aniline ring, which can be introduced via the bromo and iodo groups of this compound, project into the solvent-exposed region or other pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

Caption: A potential synthetic route for complex molecules from this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled[1].

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important building block for organic synthesis, offering multiple points for diversification. Its utility in the construction of complex molecular architectures, particularly in the field of medicinal chemistry, makes it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-iodoanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

UCL Discovery. (n.d.). Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Vibzzlab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

Journal of Chemical Education. (2017, July 28). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from [Link]

- Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.

Sources

solubility of 4-Bromo-3-iodoaniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3-iodoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Physicochemical Landscape of this compound

This compound (C₆H₅BrIN) is a solid at room temperature with a molecular weight of approximately 297.92 g/mol .[1] Its structure, characterized by a benzene ring substituted with an amino group, a bromine atom, and an iodine atom, dictates its solubility behavior. The presence of the polar amino (-NH₂) group allows for hydrogen bonding, while the bulky, nonpolar halogenated aromatic ring contributes to significant van der Waals forces. The interplay of these features results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₅BrIN | PubChem[1] |

| Molecular Weight | 297.92 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | General knowledge |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

The topological polar surface area (TPSA) of 26 Ų is indicative of a molecule with some polar character, primarily due to the amino group.[1] However, the large, halogen-substituted aromatic core suggests that nonpolar interactions will also play a crucial role in its dissolution.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Role of Solvent Polarity

-

Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can engage in hydrogen bonding with the amino group of this compound. The alkyl portion of the alcohol can interact with the nonpolar aromatic ring. Therefore, moderate to good solubility is anticipated in smaller alcohols.[2][3] As the alkyl chain of the alcohol increases, its polarity decreases, which may affect solubility.[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents possess dipoles that can interact with the polar amino group but do not have hydrogen bond-donating capabilities.[4] They are generally good solvents for a wide range of organic compounds.[4] Given the polar nature of the amino group, this compound is expected to be soluble in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. The large, nonpolar surface area of the brominated and iodinated benzene ring suggests that there will be favorable interactions with nonpolar solvents. However, the energy required to break the solute-solute interactions, particularly the hydrogen bonds of the amino group, may limit solubility in highly nonpolar solvents like hexane.

Insights from Analogous Compounds

In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable predictions.

-

4-Bromoaniline: This compound is known to be soluble in organic solvents such as ethanol, ether, and chloroform.[5][6] It is only slightly soluble in water.[5] This suggests that the presence of the amino and bromo groups on the aniline ring leads to good solubility in moderately polar to nonpolar organic solvents.

-

4-Bromo-3-(trifluoromethyl)aniline: A technical guide on this compound notes its solubility in methanol and predicts its solubility in diethyl ether and dichloromethane.[7] This further supports the expectation that halogenated anilines will dissolve in common polar and nonpolar organic solvents.

Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of organic solvents, including alcohols, ethers, and chlorinated solvents.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in various classes of organic solvents, based on theoretical principles and data from analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen bonding with the amino group and nonpolar interactions with the aromatic ring. |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Good | Strong dipole-dipole interactions with the amino group. |

| Ethers | Diethyl Ether, THF | Good | Favorable interactions with the nonpolar aromatic ring and some polar interaction with the ether oxygen. |

| Chlorinated | Dichloromethane, Chloroform | Good | Similar polarity and ability to interact with the aromatic ring. |

| Aromatic | Toluene, Benzene | Moderate to Good | Strong van der Waals interactions between the aromatic rings. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The energy required to overcome the polar interactions of the amino group may not be sufficiently compensated. |

Experimental Determination of Solubility

Given the lack of quantitative data, an empirical determination of solubility is essential for precise applications. The gravimetric method is a reliable and straightforward approach.[7]

Experimental Workflow

The following diagram outlines the workflow for the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh a clean, dry vial.

-

Add an excess amount of this compound to the vial. The presence of undissolved solid is crucial to ensure the solution is saturated.